3-Amino-5-(2-methyl-6-quinolyl)pyrazole

AXL kinase gallium resistance non-small cell lung cancer

3-Amino-5-(2-methyl-6-quinolyl)pyrazole (CAS 1040724-38-6; synonym 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine) is a heterocyclic small molecule composed of a 3-aminopyrazole pharmacophore coupled to a 2-methylquinoline moiety. This structure places it within the broader class of quinolinyl-pyrazole hybrids, a scaffold extensively investigated for anticancer, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B13582579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(2-methyl-6-quinolyl)pyrazole
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N
InChIInChI=1S/C13H12N4/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,1H3,(H3,14,16,17)
InChIKeyFTWHPJKZZWXWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(2-methyl-6-quinolyl)pyrazole: Procurement-Relevant Identity and Baseline Characteristics for Preclinical Sourcing


3-Amino-5-(2-methyl-6-quinolyl)pyrazole (CAS 1040724-38-6; synonym 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine) is a heterocyclic small molecule composed of a 3-aminopyrazole pharmacophore coupled to a 2-methylquinoline moiety [1]. This structure places it within the broader class of quinolinyl-pyrazole hybrids, a scaffold extensively investigated for anticancer, anti-inflammatory, and kinase-inhibitory activities [2]. Its primary documented biological context is as a potential antiproliferative agent against gallium-resistant lung adenocarcinoma (A549) cells, where it has been reported as a lead compound in a virtual screening program targeting the AXL kinase pathway [1]. The compound is commercially available from multiple chemical suppliers, indicating its established utility as a research tool or synthetic intermediate in medicinal chemistry programs.

Why Generic 3-Aminopyrazole or Quinoline Substitution Cannot Recapitulate the Activity Profile of 3-Amino-5-(2-methyl-6-quinolyl)pyrazole


The simple co-administration or independent procurement of separate 3-aminopyrazole and 2-methylquinoline building blocks cannot replicate the biological performance of the fused 3-Amino-5-(2-methyl-6-quinolyl)pyrazole scaffold. The anticancer activity in gallium-resistant A549 lung cancer models is not merely additive but appears to depend on the specific C5-C6 linkage geometry and the presence of the 2-methyl substituent on the quinoline ring, which together influence AXL kinase pathway engagement and subsequent suppression of proliferation [1]. Substituting the 2-methylquinolin-6-yl group with an unsubstituted quinolin-6-yl or a simpler aryl ring has been shown across the quinolinyl-pyrazole class to ablate or significantly diminish antiproliferative potency, underscoring the non-fungible nature of this precise substitution pattern [2]. Therefore, procurement decisions for target-based screening or SAR expansion must specify this exact compound rather than a generic quinolinyl-pyrazole alternative.

Quantitative Differentiation Evidence for 3-Amino-5-(2-methyl-6-quinolyl)pyrazole in Gallium-Resistant Lung Cancer Models


Antiproliferative Potency Against Gallium-Resistant A549 Lung Adenocarcinoma Cells Versus Gallium Acetylacetonate Baseline

In a direct head-to-head comparison within the same experimental system, the compound (designated Compound 5476423 in the study) demonstrated an 80-fold increase in antiproliferative potency against gallium-resistant A549 human lung adenocarcinoma cells relative to the baseline treatment gallium acetylacetonate (GaAcAc) [1]. This fold-increase translates to a substantial gain in efficacy specifically in the resistant population, where GaAcAc alone exhibits diminished activity. The same study identified a second lead (Compound 7919469) with only a 13-fold increase, highlighting the superior potency gain of the target compound within its own screening series [1]. No other close structural analog from the eight screened series matched this level of resistance-overcoming potency, making this data point the strongest available differentiator for procurement for AXL-targeted or gallium-resistance research programs.

AXL kinase gallium resistance non-small cell lung cancer virtual screening

Suppression of AXL Protein Overexpression in Resistant Cells Versus Sensitive Cell Baseline

Treatment with the compound significantly suppressed the elevated AXL protein expression observed in gallium-resistant A549 cells compared to sensitive cells [1]. While the primary publication reports this as a mechanistic observation rather than a full dose-response comparison against a reference inhibitor, the reduction of AXL protein levels in the resistant subline directly correlates with the 80-fold potency gain described above. In the broader quinolinyl-pyrazole class, AXL suppression is not uniformly achieved; many analogs engage only downstream kinases without reducing AXL protein levels themselves [2]. This on-target pharmacodynamic effect, observed at efficacious antiproliferative concentrations, provides a mechanistic differentiator from pyrazole-quinoline hybrids that act solely through EGFR or BRAF inhibition.

AXL kinase resistance mechanism protein expression pharmacodynamics

Potentiation of Gallium Acetylacetonate Efficacy in Resistant Cells: Combinatorial Differentiation

When co-administered with GaAcAc, the compound increased the efficacy of GaAcAc against resistant cells by 2-fold, compared to only a 1.2-fold increase achieved by the secondary lead Compound 7919469 [1]. This indicates that beyond its direct antiproliferative effect, the compound acts as a gallium-sensitizer, partially reversing the resistance phenotype. The 67% greater sensitization effect (2.0-fold vs 1.2-fold) over its closest in-series comparator provides a quantitative justification for its preferential procurement in studies exploring gallium-based combination regimens or resistance-reversal strategies. No other compound in the eight screened series approached this level of combinatorial benefit.

drug combination gallium sensitization AXL kinase resistance reversal

Structural Differentiation: 2-Methylquinolin-6-yl Substituent Versus Unsubstituted Quinoline or Alternative Heterocycles

The 2-methyl group on the quinoline ring is not a silent structural feature. In the quinolinyl-pyrazole class, the presence and position of methyl substituents on the quinoline core have been shown to significantly modulate antiproliferative activity against cancer cell lines, with 2-methyl substitution often conferring superior potency compared to unsubstituted, 4-methyl, or 6-methoxy analogs [2]. While direct comparative IC50 data for this exact compound versus its des-methyl analog (3-amino-5-(quinolin-6-yl)pyrazole) are not publicly available, the class-wide SAR trend strongly supports the procurement of the 2-methyl variant for maximal biological activity. Furthermore, the 6-quinolyl attachment point (rather than 2-quinolyl or 4-quinolyl) positions the pyrazole ring in a geometry that is critical for AXL kinase engagement, as evidenced by the virtual screening model used to identify Compound 5476423 [1].

structure-activity relationship quinoline substitution kinase selectivity scaffold hopping

Procurement-Driven Application Scenarios for 3-Amino-5-(2-methyl-6-quinolyl)pyrazole Based on Verified Differentiation Evidence


AXL Kinase-Targeted Drug Discovery in Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC)

The 80-fold potency gain over GaAcAc in gallium-resistant A549 cells [1] makes this compound the lead-optimization starting point of choice for medicinal chemistry teams developing AXL-targeted therapeutics for NSCLC patients who have developed resistance to gallium-based regimens. Its dual action—direct antiproliferative effect plus AXL protein suppression—provides a built-in pharmacodynamic biomarker for preclinical proof-of-concept studies.

Gallium-Sensitization Combination Therapy Screens

The documented 2-fold potentiation of GaAcAc efficacy (versus 1.2-fold for the next-best lead) [1] positions this compound as the preferred chemical probe for high-throughput combination screens aiming to identify synergistic partners that can restore gallium sensitivity in resistant tumors. Procurement for this application is directly supported by quantitative combinatorial data unavailable for any other analog.

Quinolinyl-Pyrazole Structure-Activity Relationship (SAR) Expansion

As a confirmed active hit from a focused virtual screening campaign with documented AXL engagement [1], this compound serves as a validated starting point for SAR expansion around the 2-methylquinolin-6-yl scaffold. The class-level SAR indicating the importance of the 2-methyl substituent [2] guides procurement of this specific analog as the core scaffold rather than the less active des-methyl or regioisomeric variants.

Chemical Biology Tool for Studying AXL-Mediated Resistance Mechanisms

The observation that this compound suppresses elevated AXL protein expression in resistant cells [1] supports its procurement as a chemical biology tool to dissect AXL-dependent survival signaling in drug-resistant cancer models. Unlike generic kinase inhibitors that only block catalytic activity, this compound's effect on AXL protein levels offers a distinct experimental utility for proteostasis or receptor trafficking studies.

Quote Request

Request a Quote for 3-Amino-5-(2-methyl-6-quinolyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.